molecular formula C14H12ClNO2 B11959000 alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol CAS No. 17696-47-8

alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol

Cat. No.: B11959000
CAS No.: 17696-47-8
M. Wt: 261.70 g/mol
InChI Key: WYECASLDHYCDBF-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a chlorophenyl group, an imino group, and a methoxy group attached to a cresol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol typically involves the condensation reaction between 4-chloroaniline and 6-methoxy-2-hydroxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-alpha-methylphenylacetic acid: Used in organic synthesis and pharmaceuticals.

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, including anticancer properties.

    Pyrimidine derivatives: Exhibiting various pharmacological effects.

Uniqueness

Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

17696-47-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3

InChI Key

WYECASLDHYCDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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